molecular formula C17H19NO4 B13495340 Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate

Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate

Cat. No.: B13495340
M. Wt: 301.34 g/mol
InChI Key: HQMIXPVLWOYUFX-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate typically involves multi-step organic synthesis. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antituberculosis activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate
  • 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride
  • 9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane

Uniqueness

Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its spirocyclic framework provides a rigid yet flexible structure that can interact with various biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate

InChI

InChI=1S/C17H19NO4/c19-15-6-11-22-17(12-15)7-9-18(10-8-17)16(20)21-13-14-4-2-1-3-5-14/h1-6,11H,7-10,12-13H2

InChI Key

HQMIXPVLWOYUFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=O)C=CO2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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